molecular formula C10H11NO B593812 1-(5-Cyclopropylpyridin-3-yl)ethanone CAS No. 1256818-46-8

1-(5-Cyclopropylpyridin-3-yl)ethanone

Cat. No.: B593812
CAS No.: 1256818-46-8
M. Wt: 161.204
InChI Key: LQOWFPZJEOHITB-UHFFFAOYSA-N
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Description

1-(5-Cyclopropylpyridin-3-yl)ethanone is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to an ethanone group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(5-Cyclopropylpyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Chemical Reactions Analysis

1-(5-Cyclopropylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(5-Cyclopropylpyridin-3-yl)ethanone is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-(5-Cyclopropylpyridin-3-yl)ethanone can be compared with other similar compounds such as:

    1-(5-Cyclopropylpyridin-2-yl)ethanone: Similar structure but with the cyclopropyl group attached to a different position on the pyridine ring.

    1-(5-Cyclopropylpyridin-4-yl)ethanone: Another positional isomer with the cyclopropyl group at the 4-position.

    1-(5-Cyclopropylpyridin-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(5-cyclopropylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOWFPZJEOHITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744487
Record name 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-46-8
Record name Ethanone, 1-(5-cyclopropyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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